molecular formula C7H9ClF3N3 B2832482 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride CAS No. 1358784-11-8

3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride

Cat. No.: B2832482
CAS No.: 1358784-11-8
M. Wt: 227.62
InChI Key: FJZQOTCIQIQNPT-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride is a chemical compound that features a trifluoromethyl group attached to an imidazo[1,5-a]pyrazine core. This compound is of interest in various fields of research, including medicinal chemistry, due to its unique structural and chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with readily available starting materials such as imidazo[1,5-a]pyrazine derivatives and trifluoromethylating agents.

  • Reaction Conditions: The trifluoromethylation reaction is often carried out under acidic conditions, using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the formation of the desired compound.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

  • Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Substitution: Various nucleophiles, depending on the desired substitution product

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, or alcohols

  • Reduction Products: Alcohols or amines

  • Substitution Products: Various substituted imidazo[1,5-a]pyrazines

Mechanism of Action

Target of Action

3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride is a pharmaceutical intermediate used in the synthesis of Sitagliptin , a novel antidiabetic drug . Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor , which means that the primary target of this compound is the DPP-4 enzyme. This enzyme plays a crucial role in glucose metabolism by deactivating incretin hormones, which stimulate insulin secretion in response to meals .

Mode of Action

As a DPP-4 inhibitor, Sitagliptin prevents the breakdown of incretin hormones, thereby increasing their concentration in the blood . This leads to increased insulin secretion and decreased glucagon release, which in turn helps to regulate blood glucose levels .

Biochemical Pathways

The action of Sitagliptin on the DPP-4 enzyme affects the incretin system, a group of metabolic hormones that stimulate a decrease in blood glucose levels . By inhibiting DPP-4, Sitagliptin prolongs the action of incretin hormones, enhancing the secretion of insulin and suppressing the release of glucagon. This results in a decrease in hepatic glucose production and an increase in glucose uptake by peripheral tissues .

Pharmacokinetics

Sitagliptin is rapidly absorbed after oral administration and has a half-life that allows for once-daily dosing .

Result of Action

The result of the action of 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride, through its role in the synthesis of Sitagliptin, is the regulation of blood glucose levels . By increasing insulin secretion and decreasing glucagon release, it helps to lower blood glucose levels, making it an effective treatment for type 2 diabetes .

Action Environment

The action of 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride, and by extension Sitagliptin, can be influenced by various environmental factors. Additionally, factors such as pH levels and temperature can affect the stability of the compound .

Scientific Research Applications

3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride has several applications in scientific research:

  • Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with biological targets and pathways.

  • Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.

  • Chemistry: The compound serves as a building block for the synthesis of more complex molecules in organic synthesis.

  • Industry: It is used in the development of agrochemicals and materials due to its unique chemical properties.

Comparison with Similar Compounds

  • Imidazo[1,5-a]pyrazine derivatives: These compounds share a similar core structure but lack the trifluoromethyl group.

  • Trifluoromethylated benzene derivatives: These compounds have a trifluoromethyl group attached to a benzene ring, differing in the core structure.

Uniqueness: 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride is unique due to the combination of the trifluoromethyl group and the imidazo[1,5-a]pyrazine core, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3.ClH/c8-7(9,10)6-12-4-5-3-11-1-2-13(5)6;/h4,11H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZQOTCIQIQNPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CN=C2C(F)(F)F)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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